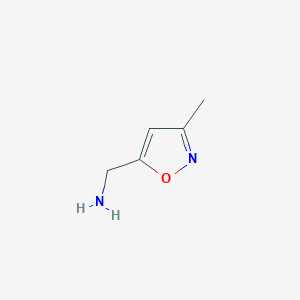

(3-Methylisoxazol-5-YL)methanamine

Beschreibung

The exact mass of the compound (3-Methylisoxazol-5-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Methylisoxazol-5-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMPILAJBLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586129 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-55-4 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methylisoxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methylisoxazol-5-YL)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a substituted isoxazole ring. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, and potential applications in neuropharmacology. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and studies on analogous compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

(3-Methylisoxazol-5-YL)methanamine is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| CAS Number | 154016-55-4 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 92-93 °C at 3 Torr | [3] |

| pKa (predicted) | 7.95 ± 0.29 | |

| LogP (predicted) | -0.3 | [2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the isoxazole ring. The chemical shifts would be influenced by the electronic environment of the isoxazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Methylisoxazol-5-YL)methanamine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and N-H bending (around 1550-1650 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (112.13 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoxazole ring.

Experimental Protocols

Synthesis

A detailed, specific experimental protocol for the synthesis of (3-Methylisoxazol-5-YL)methanamine is not explicitly published. However, a general approach can be derived from the synthesis of related isoxazole derivatives. A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group transformations to introduce the aminomethyl group.

One potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization for this specific target molecule.

Note: This is a proposed workflow and specific reagents, reaction conditions, and purification methods would need to be determined through experimental investigation.

Biological Activity and Potential Applications

Preliminary research suggests that (3-Methylisoxazol-5-YL)methanamine and related isoxazole-containing compounds may have applications in neuropharmacology.[4] There is an indication that these compounds could interact with key neurotransmitter systems, including serotonergic and dopaminergic pathways.

Potential Interaction with Neurotransmitter Receptors

The structural features of (3-Methylisoxazol-5-YL)methanamine, particularly the presence of a basic amine group and an aromatic isoxazole ring, are common in ligands that bind to serotonin and dopamine receptors. Further research is required to determine the binding affinities (e.g., Ki values) of this compound for various receptor subtypes.

The diagram below illustrates the potential for this compound to interact with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which could, in turn, modulate downstream signaling cascades.

Safety and Handling

(3-Methylisoxazol-5-YL)methanamine should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Methylisoxazol-5-YL)methanamine is a compound of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. While there is a need for more comprehensive experimental data on its chemical and biological properties, this guide provides a foundational understanding for researchers. Future work should focus on elucidating a detailed synthetic protocol, obtaining complete spectroscopic characterization, and conducting thorough pharmacological profiling to explore its therapeutic potential.

References

Technical Guide: (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanamine, with CAS number 154016-55-4, is a heterocyclic amine built upon a 3-methylisoxazole scaffold. The isoxazole ring is a prominent structural motif in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (3-Methylisoxazol-5-yl)methanamine, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methylisoxazol-5-yl)methanamine is presented in the table below. This data has been aggregated from various chemical suppliers and public databases.[5][6][7]

| Property | Value | Reference |

| CAS Number | 154016-55-4 | [5][6] |

| Molecular Formula | C₅H₈N₂O | [5][6] |

| Molecular Weight | 112.13 g/mol | [6] |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine | [5] |

| Synonyms | 5-(Aminomethyl)-3-methylisoxazole, 1-(3-Methylisoxazol-5-yl)methanamine | [5] |

| Appearance | Solid (form) | [6] |

| SMILES | CC1=NOC(=C1)CN | [5] |

| InChI Key | JKVMPILAJBLISV-UHFFFAOYSA-N | [6] |

Synthesis

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route starting from readily available commercial reagents.

Caption: Proposed synthetic pathways for (3-Methylisoxazol-5-yl)methanamine.

Experimental Protocols

The following are detailed, albeit proposed, experimental protocols for the key steps in the synthesis of (3-Methylisoxazol-5-yl)methanamine.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This procedure is adapted from the hydrolysis of the corresponding ethyl ester.[8]

-

Materials: 3-Methylisoxazole-5-carboxylic acid ethyl ester, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl), Ethyl acetate.

-

Procedure:

-

Dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 18-20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.

-

Step 2 (Alternative): Synthesis of 3-Methylisoxazole-5-carbonitrile

The synthesis of 3-methylisoxazole-5-carbonitrile can be achieved through various methods, often involving the cyclization of appropriate precursors.[9]

Step 3: Conversion of 3-Methylisoxazole-5-carboxylic acid to (3-Methylisoxazol-5-yl)methanamine via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines.[3][10]

-

Materials: 3-Methylisoxazole-5-carboxylic acid, Diphenylphosphoryl azide (DPPA), tert-Butanol, Triethylamine, Dioxane, Hydrochloric acid.

-

Procedure:

-

To a solution of 3-methylisoxazole-5-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

Add tert-butanol (1.5 equivalents) and continue to reflux for an additional 12-16 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected amine.

-

Deprotect the Boc group by treating with a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the hydrochloride salt of (3-Methylisoxazol-5-yl)methanamine.

-

Neutralize with a suitable base to obtain the free amine.

-

Step 4 (Alternative): Reduction of 3-Methylisoxazole-5-carbonitrile to (3-Methylisoxazol-5-yl)methanamine

The reduction of a nitrile to a primary amine is a standard transformation.

-

Materials: 3-Methylisoxazole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Anhydrous tetrahydrofuran (THF) or Ethanol, Water, Sodium hydroxide.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 3-methylisoxazole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield (3-Methylisoxazol-5-yl)methanamine.

-

Biological Activity and Potential Applications

While specific biological data for (3-Methylisoxazol-5-yl)methanamine is not extensively published, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[1][2]

-

General Bioactivities of Isoxazole Derivatives: Isoxazole-containing molecules have been reported to exhibit a wide array of biological activities, including:

-

Anticancer: Some isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.[4][11][12]

-

Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Various isoxazole derivatives have been investigated for their antibacterial and antifungal properties.

-

-

Potential as a Building Block: (3-Methylisoxazol-5-yl)methanamine serves as a valuable building block for the synthesis of more complex molecules. The primary amine functionality provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Experimental and logical relationship diagrams

The following diagram provides a logical workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of (3-Methylisoxazol-5-yl)methanamine.

Conclusion

(3-Methylisoxazol-5-yl)methanamine is a valuable heterocyclic building block with potential for use in the development of novel therapeutic agents. This technical guide provides a summary of its physicochemical properties and outlines plausible, detailed synthetic routes based on established chemical principles. While specific biological data for this compound is currently limited, the known pharmacological importance of the isoxazole scaffold suggests that derivatives of (3-Methylisoxazol-5-yl)methanamine are worthy of further investigation in drug discovery programs. Researchers are encouraged to use the provided synthetic strategies as a starting point for their own investigations into this and related molecules.

References

- 1. 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of (3-Methylisoxazol-5-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a centrally important isoxazole scaffold. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, potential synthetic routes, and known biological significance. The isoxazole moiety is a key pharmacophore in numerous clinically relevant compounds, and understanding the structure and function of derivatives such as (3-Methylisoxazol-5-YL)methanamine is crucial for the design of novel therapeutics. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis, and visualizes relevant biological pathways and experimental workflows using the DOT language for clear, logical representation.

Molecular Structure and Identification

(3-Methylisoxazol-5-YL)methanamine is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and a methanamine group at the 5-position.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine[1] |

| CAS Number | 154016-55-4[1][2] |

| Molecular Formula | C₅H₈N₂O[1][2] |

| Molecular Weight | 112.13 g/mol [1][2] |

| SMILES | CC1=NOC(CN)=C1[2] |

| InChI Key | JKVMPILAJBLISV-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. Key computed and experimental data for (3-Methylisoxazol-5-YL)methanamine are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| LogP | 0.44172 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

| Form | Solid | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

While a specific, dedicated synthesis protocol for (3-Methylisoxazol-5-YL)methanamine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted isoxazoles. A plausible and commonly employed strategy involves the construction of the isoxazole ring followed by modification of a functional group to yield the desired aminomethyl moiety.

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic route would involve the initial synthesis of 3-methylisoxazole-5-carbonitrile, followed by its reduction to (3-Methylisoxazol-5-YL)methanamine.

Caption: Proposed synthetic workflow for (3-Methylisoxazol-5-YL)methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methylisoxazole-5-carbonitrile

This step can be adapted from known procedures for the synthesis of 5-substituted 3-methylisoxazoles. A common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

-

Reaction Setup: To a stirred solution of 3-oxobutanal (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete cyclization.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 3-methylisoxazole-5-carbaldehyde, is then converted to the nitrile.

-

Nitrile Formation: The aldehyde is treated with hydroxylamine-O-sulfonic acid in a suitable solvent to form the corresponding oxime, which is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield 3-methylisoxazole-5-carbonitrile.

Step 2: Reduction of 3-Methylisoxazole-5-carbonitrile

The nitrile group can be reduced to a primary amine using various reducing agents.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-methylisoxazole-5-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: A solution of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in the same dry solvent is added dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude (3-Methylisoxazol-5-YL)methanamine, which can be further purified by distillation or chromatography.

Biological Activity and Signaling Pathways

The isoxazole ring is a versatile scaffold found in a variety of biologically active compounds. Derivatives of aminomethylisoxazole, in particular, have garnered significant interest due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[4]

GABA-A Receptor Agonism

(3-Methylisoxazol-5-YL)methanamine is a structural analog of muscimol, a potent and selective agonist for the GABA-A receptor.[5] The isoxazole ring acts as a bioisostere of the carboxylate group of GABA, while the aminomethyl group mimics the amino group of the neurotransmitter.[4] This structural resemblance allows it to bind to and activate GABA-A receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission in the central nervous system.[4]

The activation of GABA-A receptors leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is central to the sedative, anxiolytic, and anticonvulsant effects of many GABAergic drugs.[6]

Caption: Signaling pathway of GABA-A receptor agonists.

Potential Therapeutic Applications

Given its presumed activity as a GABA-A receptor agonist, (3-Methylisoxazol-5-YL)methanamine and its derivatives could be investigated for their potential in treating a range of neurological and psychiatric disorders, including:

-

Anxiety disorders

-

Epilepsy and seizure disorders

-

Sleep disorders

-

Spasticity

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.2-2.5 ppm. - A singlet for the methylene protons (CH₂) of the aminomethyl group around 3.5-4.0 ppm. - A singlet for the isoxazole ring proton (CH) around 6.0-6.5 ppm. - A broad singlet for the amine protons (NH₂) which may exchange with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon around 10-15 ppm. - A signal for the methylene carbon around 40-45 ppm. - Signals for the isoxazole ring carbons between 100-170 ppm. |

| IR | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands). - C-H stretching vibrations around 2850-3000 cm⁻¹. - C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹. - N-O stretching of the isoxazole ring around 1400-1450 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 112. - Fragmentation patterns corresponding to the loss of the aminomethyl group or cleavage of the isoxazole ring. |

Safety and Handling

(3-Methylisoxazol-5-YL)methanamine should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed.[1]

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H301: Toxic if swallowed[2] |

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Methylisoxazol-5-YL)methanamine represents a molecule of significant interest to the medicinal chemistry and drug development community. Its structural relationship to known GABA-A receptor agonists suggests a potential for activity within the central nervous system. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Further experimental validation of its synthesis and biological activity is warranted to fully explore its therapeutic potential. The provided diagrams and tabulated data serve as a valuable resource for researchers embarking on studies involving this and related isoxazole derivatives.

References

- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Muscimol - Wikipedia [en.wikipedia.org]

- 6. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methylisoxazol-5-YL)methanamine synonyms and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-yl)methanamine, including its chemical identity, physicochemical properties, and relevant experimental contexts. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Nomenclature

(3-Methylisoxazol-5-yl)methanamine is a heterocyclic amine featuring a core isoxazole ring substituted with a methyl group and an aminomethyl group.

-

IUPAC Name: (3-methyl-1,2-oxazol-5-yl)methanamine[1]

-

CAS Number: 154016-55-4[1]

-

Molecular Formula: C₅H₈N₂O[1]

Synonyms

This compound is also known by several synonyms in the literature and chemical databases:

-

(3-METHYLISOXAZOL-5-YL)METHANAMINE[1]

-

1-(3-METHYLISOXAZOL-5-YL)METHANAMINE[1]

-

(3-Methylisoxazol-5-yl)methylamine[1]

-

(3-methylisoxazol-5-ylmethyl)amine[1]

-

C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE[2]

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for (3-Methylisoxazol-5-yl)methanamine is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [1] |

| Physical Form | Solid | [3] |

| XLogP3-AA (LogP) | -0.3 | [1] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 112.063662883 Da | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach for Isoxazole Derivatives

The synthesis of substituted isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common method involves the reaction of chalcone derivatives with hydroxylamine hydrochloride.

Illustrative Protocol for Isoxazole Ring Formation:

-

Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to form a chalcone (α,β-unsaturated ketone).

-

Cyclization: The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with the addition of a base like sodium acetate, to facilitate the cyclization and formation of the isoxazole ring.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol for Antifungal Activity Screening

Isoxazole derivatives are frequently evaluated for their antimicrobial properties. A generalized protocol for assessing antifungal activity is the agar well diffusion method.

Protocol:

-

Media Preparation: A suitable fungal growth medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.

-

Inoculation: The sterile molten agar is cooled to approximately 45°C and inoculated with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger).

-

Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a defined diameter (e.g., 6 mm) are then aseptically punched into the agar.

-

Compound Application: A solution of the test compound (e.g., (3-Methylisoxazol-5-yl)methanamine derivative) at a known concentration in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antifungal agent (e.g., Fluconazole) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of a novel isoxazole derivative.

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Isoxazole Derivatives.

References

An In-depth Technical Guide on the Safety and Hazards of (3-Methylisoxazol-5-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of (3-Methylisoxazol-5-YL)methanamine (CAS No. 154016-55-4), a heterocyclic amine of interest in chemical synthesis and drug discovery. This document synthesizes available data on its toxicity, handling procedures, and regulatory classifications to inform risk assessment and ensure safe laboratory practices.

Hazard Identification and Classification

(3-Methylisoxazol-5-YL)methanamine is classified as an acute oral toxicant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls under Acute Toxicity, Oral, Category 3 .[1] This classification indicates that the substance is toxic if swallowed.

GHS Hazard Summary:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 |

| Danger | H301: Toxic if swallowed[1] |

This classification is based on aggregated data from multiple notifications to the ECHA C&L Inventory.[1]

Toxicological Data

The mechanism of toxicity for (3-Methylisoxazol-5-YL)methanamine has not been elucidated. However, the isoxazole ring system, present in many pharmacologically active compounds, can undergo metabolic activation.[2] In some cases, this can lead to the formation of reactive metabolites that may contribute to toxicity.[2] For instance, some isoxazole-containing compounds have been associated with the formation of quinone-type reactive metabolites.[2] It is important to note that without specific studies on (3-Methylisoxazol-5-YL)methanamine, any discussion on its mechanism of toxicity remains speculative.

Experimental Protocols for Safety Assessment

The primary experimental protocol for determining the acute oral toxicity of a substance like (3-Methylisoxazol-5-YL)methanamine is the OECD Test Guideline 423: Acute Toxic Class Method .[3][4][5][6] This method is a stepwise procedure using a small number of animals to classify a substance into one of the GHS toxicity categories.

Key aspects of the OECD 423 protocol include:

-

Principle: A stepwise procedure where a small group of animals (typically 3) of a single sex are dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[4][5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

-

Procedure: Depending on the outcome of the initial step, further steps may be required with a higher or lower dose to refine the classification.[4]

-

Outcome: The method allows for the classification of the substance and provides an estimated LD50 range, rather than a precise point value.[3][5]

Safe Handling and Emergency Procedures

Due to its acute oral toxicity, strict adherence to safety protocols is mandatory when handling (3-Methylisoxazol-5-YL)methanamine.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₈N₂O[1][7] |

| Molecular Weight | 112.13 g/mol [1] |

| Appearance | Solid (form) |

| SMILES | CC1=CC(=CN=C1)CN |

| InChI Key | JKVMPILAJBLISV-UHFFFAOYSA-N |

Visualizations

Logical Flow for Hazard Assessment

Caption: Logical flow for hazard assessment of (3-Methylisoxazol-5-YL)methanamine.

Experimental Workflow for OECD 423 Acute Toxic Class Method

Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method.

Conclusion

(3-Methylisoxazol-5-YL)methanamine is a compound with significant acute oral toxicity. All personnel handling this substance must be aware of its hazards and adhere to strict safety protocols. While quantitative toxicological data and mechanistic insights are limited, the available information is sufficient to warrant a high degree of caution in its handling and use. Further research is needed to fully characterize its toxicological profile.

References

- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (3-Methylisoxazol-5-YL)methanamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine that has garnered interest within the scientific community for its potential applications in drug discovery and development. Its isoxazole core is a key structural motif found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Methylisoxazol-5-YL)methanamine, details potential synthetic routes, and explores its relevance in medicinal chemistry, particularly in the fields of neuropharmacology, oncology, and mycology. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (3-Methylisoxazol-5-YL)methanamine

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | PubChem[1][2] |

| Molecular Weight | 112.13 g/mol | PubChem[1][2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Boiling Point | 92-93 °C at 3 Torr | ChemBK[4] |

| LogP (calculated) | -0.3 | PubChem[1][2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| CAS Number | 154016-55-4 | PubChem[1][2] |

Note: The hydrochloride salt of this compound is also commercially available (CAS 70183-89-0) and may exhibit different physical properties, such as melting point and solubility.[5]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of (3-Methylisoxazol-5-YL)methanamine is not widely published. However, based on the synthesis of analogous aminomethylisoxazoles and general organic chemistry principles, several synthetic strategies can be proposed. A common approach involves the reduction of a corresponding oxime or the conversion of a hydroxamic acid.

Proposed Synthetic Pathway via Oxime Reduction

A plausible synthetic route involves the creation of a 3-methyl-5-(oximinomethyl)isoxazole intermediate, followed by its reduction to the desired primary amine.

Caption: Proposed synthesis of (3-Methylisoxazol-5-YL)methanamine via oxime reduction.

Experimental Protocol: General Procedure for Oxime Reduction

This protocol is a general method for the reduction of oximes to amines and would require optimization for the specific substrate.[6][7][8][9][10]

-

Preparation of the Reducing Agent System: In a mortar, grind zirconium(IV) chloride (ZrCl₄) and activated alumina (Al₂O₃) in a 1:1 molar ratio.

-

Reaction Setup: To the ground ZrCl₄/Al₂O₃ mixture, add the 3-methyl-5-(oximinomethyl)isoxazole (1 equivalent).

-

Reduction: Add sodium borohydride (NaBH₄, 5 equivalents) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within minutes at room temperature.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is washed with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtered.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography to yield the desired amine.

Potential Applications in Drug Development

The isoxazole moiety is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas. (3-Methylisoxazol-5-YL)methanamine serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Neuropharmacology: Targeting AMPA Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are crucial for synaptic plasticity, learning, and memory.[11][12][13][14][15] The structural similarity of the isoxazole ring to the glutamate recognition site in AMPA receptors suggests that derivatives of (3-Methylisoxazol-5-YL)methanamine could be explored as modulators of this receptor.

Caption: Simplified AMPA receptor signaling cascade leading to changes in gene expression.

Experimental Protocol: In Vitro AMPA Receptor Binding Assay

This is a general protocol to assess the binding affinity of a test compound to AMPA receptors.[16][17][18][19]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express AMPA receptors.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 1X PBS with 0.1% NP-40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin).

-

Competition Binding: Incubate the prepared membranes with a known radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) and varying concentrations of the test compound, (3-Methylisoxazol-5-YL)methanamine derivative.

-

Separation: Separate the bound and free radioligand using a filtration method.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Oncology: Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[20][21][22][23][24] Small molecule inhibitors targeting the kinase activity of VEGFR2 are an established class of anticancer drugs. The isoxazole scaffold can be incorporated into molecules designed to inhibit VEGFR2.

Caption: Overview of the VEGFR2 signaling pathway in angiogenesis.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of a compound against VEGFR2 kinase.[25][26][27][28][29]

-

Reagents: Use a commercially available VEGFR2 kinase assay kit which typically includes recombinant human VEGFR2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.

-

Master Mixture: Prepare a master mixture containing the kinase buffer, ATP, and substrate.

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

-

Data Analysis: Calculate the IC₅₀ value of the test compound.

Mycology: Disruption of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a prime target for antifungal drugs, as its inhibition disrupts fungal cell integrity and growth.[1][30][31][32][33] Isoxazole-containing compounds have the potential to be developed as inhibitors of key enzymes in this pathway.

Caption: A simplified representation of the ergosterol biosynthesis pathway in fungi.

Experimental Protocol: In Vitro Ergosterol Biosynthesis Inhibition Assay

This protocol provides a general method for quantifying the inhibition of ergosterol synthesis in a fungal strain.[4][34][35][36][37]

-

Fungal Culture: Grow the target fungal strain (e.g., Candida albicans) in a suitable liquid medium.

-

Drug Exposure: Add varying concentrations of the test compound to the fungal cultures and incubate for a defined period.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation and saponify the cell pellet using a strong base (e.g., potassium hydroxide) in an alcohol solution.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane.

-

Quantification: Analyze the extracted sterols spectrophotometrically by scanning the absorbance between 240 and 300 nm. Ergosterol has a characteristic absorbance spectrum.

-

Data Analysis: Calculate the percentage of ergosterol inhibition at each concentration of the test compound and determine the IC₅₀ value.

Conclusion

(3-Methylisoxazol-5-YL)methanamine is a promising chemical entity with a versatile isoxazole core that holds potential for the development of novel therapeutics. While a comprehensive experimental characterization of this specific molecule is still emerging, the known data and the biological activities of related isoxazole derivatives highlight its significance for further investigation. This guide has provided a summary of its known properties, plausible synthetic approaches, and its potential roles in targeting key biological pathways in neuropharmacology, oncology, and mycology. The detailed experimental protocols offered here serve as a starting point for researchers to explore the therapeutic potential of (3-Methylisoxazol-5-YL)methanamine and its derivatives. Future research should focus on obtaining definitive experimental data for its physical and chemical properties and on the elucidation of its specific mechanisms of action in relevant biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]

- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.upenn.edu [med.upenn.edu]

- 17. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Molecular Characterization of AMPA-Receptor-Containing Vesicles [frontiersin.org]

- 20. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. researchgate.net [researchgate.net]

- 31. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 32. davidmoore.org.uk [davidmoore.org.uk]

- 33. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 34. benchchem.com [benchchem.com]

- 35. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

(3-Methylisoxazol-5-YL)methanamine: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of a Key Isoxazole Moiety

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-YL)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and versatile functionalization potential. This document, intended for researchers, scientists, and drug development professionals, consolidates the available literature on the synthesis, chemical properties, and biological activities of (3-Methylisoxazol-5-YL)methanamine and its closely related derivatives. While specific experimental data for the title compound is limited, this review extrapolates from analogous structures to provide a foundational understanding for future research and development.

Chemical and Physical Properties

(3-Methylisoxazol-5-YL)methanamine is a small molecule with the chemical formula C₅H₈N₂O.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| CAS Number | 154016-55-4 | [1][2] |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine | [1] |

| SMILES | CC1=CC(=CN1)CN | [2] |

| Physical Form | Solid | [2] |

| Hazard Classification | Acute Toxicity, Oral (Danger) | [1][2] |

Synthesis of (3-Methylisoxazol-5-YL)methanamine and Related Compounds

Proposed Synthetic Pathways

Below are generalized workflows for the potential synthesis of (3-Methylisoxazol-5-YL)methanamine based on established isoxazole chemistry.

Caption: Plausible synthetic routes to (3-Methylisoxazol-5-YL)methanamine.

Experimental Protocols for Analogous Compounds

The following protocols for the synthesis of related isoxazole derivatives can serve as a starting point for the development of a synthetic route to (3-Methylisoxazol-5-YL)methanamine.

Table 1: Summary of Synthetic Protocols for Related Aminomethylisoxazoles

| Synthetic Step | Reagents and Conditions | Product | Yield | Reference |

| Nucleophilic Substitution | 3-Bromo-5-aminomethylisoxazole, Potassium hydroxide, Methanol, Reflux (30 hours) | 5-Aminomethyl-3-methoxyisoxazole | ~60% | [3] |

| Methylation of Hydroxyisoxazole | Methyl 3-hydroxyisoxazole-5-carboxylate, Potassium carbonate, Methyl iodide, Dimethylformamide, 0°C to room temperature (14 hours) | Methyl 3-methoxyisoxazole-5-carboxylate | Not explicitly reported | [3] |

| Ester Hydrolysis | Methyl 3-methyl-5-isoxazolecarboxylate, Base (e.g., NaOH), THF/Methanol/Water | 3-Methyl-5-isoxazolecarboxylic acid | 90% | [3] |

| Carboxylic Acid Reduction | 3-Methoxyisoxazole-5-carboxylic acid, Diborane | 5-Aminomethyl-3-methoxyisoxazole | Not explicitly reported | [3] |

| Ring Closure for Isoxazole Core | Ethyl acetate, Acetonitrile, Metal alkali (e.g., LDA), then p-toluenesulfonyl hydrazide, then Hydroxylamine hydrochloride | 3-Amino-5-methylisoxazole | 79% (final step) | [4] |

Biological Activities and Therapeutic Potential

The isoxazole nucleus is a component of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] While specific biological data for (3-Methylisoxazol-5-YL)methanamine is scarce, studies on its derivatives and related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of (3-Methylisoxazol-5-YL)methanamine have been investigated for their antimicrobial properties. For instance, a series of novel benzofuran-isoxazole hybrid compounds, synthesized from precursors containing the isoxazole moiety, have demonstrated moderate to excellent activity against various bacterial and fungal strains.[8][9]

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

| Compound Class | Test Organism | Activity | Reference |

| Benzofuran-isoxazole hybrids | Micrococcus luteus | Potent | [8] |

| Benzofuran-isoxazole hybrids | Methicillin-resistant Staphylococcus aureus | Potent | [8] |

| Benzofuran-isoxazole hybrids | Microsporum canis | Active | [8] |

| Benzofuran-isoxazole hybrids | Epidermophyton floccosum | Active | [8] |

The general workflow for evaluating the antimicrobial activity of these compounds is depicted below.

Caption: General workflow for antimicrobial screening of isoxazole derivatives.

Anticancer Activity

The isoxazole scaffold is also a key feature in many anticancer agents. Studies on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives, which share the 3-methylisoxazole core, have revealed significant cytotoxic activity against human lung cancer A549 cells.[10]

Table 3: In Vitro Anticancer Activity of 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one Derivatives against A549 Lung Cancer Cells

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |

| 4j | 4-((2-chloro-1H-indol-3-yl)methylene) | 8.99 | [10] |

| 4k | 4-((2-hydroxynaphthalen-1-yl)methylene) | 22.75 | [10] |

| 4m | 3-methyl-4-(thiophen-2-ylmethyl) | 14.22 | [10] |

| 4o | 4-((E)-3-phenylallylidene) | 12.31 | [10] |

| Doxorubicin (Standard) | - | 8.73 | [10] |

The evaluation of anticancer potential typically follows a standardized in vitro cell-based assay workflow.

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

(3-Methylisoxazol-5-YL)methanamine represents a valuable building block for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, the demonstrated antimicrobial and anticancer activities of its close derivatives underscore the potential of this chemical scaffold. Future research should focus on developing and optimizing a robust synthetic route to (3-Methylisoxazol-5-YL)methanamine to enable more extensive biological evaluation. The exploration of its activity against a broader range of microbial pathogens and cancer cell lines is warranted. Furthermore, structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the identification of more potent and selective drug candidates. The information compiled in this technical guide provides a solid foundation for researchers to embark on these exciting avenues of drug discovery.

References

- 1. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for (3-Methylisoxazol-5-YL)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-YL)methanamine is a versatile heterocyclic compound built upon the isoxazole scaffold. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide outlines promising research avenues for (3-Methylisoxazol-5-YL)methanamine, focusing on neuropharmacology, oncology, and infectious diseases. The document provides a framework for investigation, including potential molecular targets, experimental designs, and data presentation strategies to facilitate further research and development in these critical therapeutic areas.

Core Physicochemical Properties

A summary of the key physicochemical properties of (3-Methylisoxazol-5-YL)methanamine is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for designing derivatives with improved pharmacological profiles.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | PubChem[1][2] |

| Molecular Weight | 112.13 g/mol | PubChem[1][2] |

| CAS Number | 154016-55-4 | ChemScene[3] |

| SMILES | CC1=CC(=CN1)CN | Sigma-Aldrich[4] |

| LogP | -0.3 | PubChem[1][2] |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donors | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptors | 3 | PubChem[1][2] |

| Rotatable Bonds | 1 | PubChem[1][2] |

Potential Research Areas

Neuropharmacology

The isoxazole nucleus is a key feature in several neuropharmacologically active compounds. This suggests that derivatives of (3-Methylisoxazol-5-YL)methanamine could be promising candidates for the development of novel therapies for neurological and psychiatric disorders.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5][6] Several studies have highlighted the potential of isoxazole-containing compounds as MAO inhibitors. For instance, 3,5-diaryl-4,5-dihydroisoxazoles have been identified as potent and selective inhibitors of MAO-B.[7]

Proposed Research Workflow:

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is adapted from previously described methods for assessing MAO inhibitory activity.[5][8]

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

(3-Methylisoxazol-5-YL)methanamine derivatives (test compounds)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates (black, flat-bottom)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate and detection system for MAO-B).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine assay) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).

-

Table 2: Representative MAO-B Inhibitory Activity of Isoxazole Derivatives

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |

| 7a (a 2,1-benzisoxazole derivative) | 0.017 | >5882 | [7] |

| 7b (a 2,1-benzisoxazole derivative) | 0.098 | >1020 | [7] |

| CD11 (a heterocyclic dienone) | 0.063 | >250 | [8] |

| CD14 (a heterocyclic dienone) | 0.036 | >250 | [8] |

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABAA receptors are used to treat anxiety, epilepsy, and sleep disorders. The structural similarity of the isoxazole ring to the neurotransmitter GABA suggests that derivatives of (3-Methylisoxazol-5-YL)methanamine could act as modulators of GABAA receptors.

Proposed Signaling Pathway for Investigation:

Experimental Protocol: Electrophysiological Recording of GABAA Receptor Activity

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) expressing recombinant GABAA receptor subunits.

-

-

Electrophysiology:

-

Use the whole-cell patch-clamp technique to record GABA-evoked currents.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20).

-

Co-apply the (3-Methylisoxazol-5-YL)methanamine derivative with GABA to determine its effect on the GABA-evoked current.

-

Test a range of concentrations of the derivative to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage of potentiation or inhibition of the GABA response.

-

Determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.

-

Oncology

The isoxazole scaffold is present in several anticancer agents. Research has demonstrated that amide derivatives of isoxazoles can exhibit significant cytotoxic activity against various cancer cell lines.[9][10][11][12][13][14]

Proposed Research Workflow:

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the (3-Methylisoxazol-5-YL)methanamine amide derivatives for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Table 3: Representative Anticancer Activity of Isoxazole-Amide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2d | Hep3B | ~23 µg/ml | [11] |

| 2e | Hep3B | ~23 µg/ml | [11] |

| 2d | HeLa | 15.48 µg/ml | [11] |

| 4f | MDA-MB-231 | 6.25 | [15] |

| 4k | MDA-MB-231 | 8.18 | [15] |

| 7 | HCT-116 | 0.07 | [16] |

Infectious Diseases

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoxazole-containing compounds have shown promising activity against a range of bacterial and fungal pathogens.[17][18]

Proposed Research Workflow:

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[16]

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth.

-

-

Compound Dilution:

-

Perform serial dilutions of the (3-Methylisoxazol-5-YL)methanamine derivatives in a 96-well microplate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 24-48 hours).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Table 4: Representative Antimicrobial Activity of Isoxazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzofuran-isoxazole hybrids | S. aureus | 6.25 - 12.5 | [18] |

| Benzofuran-isoxazole hybrids | E. coli | 12.5 - 25 | [18] |

| Benzofuran-isoxazole hybrids | C. albicans | 6.25 - 12.5 | [18] |

Conclusion

(3-Methylisoxazol-5-YL)methanamine represents a valuable starting point for the development of novel therapeutic agents. Its isoxazole core is a privileged scaffold in medicinal chemistry, with demonstrated potential across diverse biological targets. The proposed research areas in neuropharmacology, oncology, and infectious diseases offer a strategic framework for academic and industrial researchers to explore the therapeutic potential of this compound and its derivatives. By employing the outlined experimental workflows and protocols, researchers can systematically investigate the biological activities of novel (3-Methylisoxazol-5-YL)methanamine derivatives, paving the way for the discovery of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(3-Methylisoxazol-5-yl)methanamine DiscoveryCPR 154016-55-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. staff.najah.edu [staff.najah.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Isoxazole synthesis [organic-chemistry.org]

- 18. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry and Reactivity of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique electronic properties, arising from the electronegative heteroatoms, impart a distinct reactivity profile, making it both a stable aromatic scaffold and a versatile synthetic intermediate.[2][5] Isoxazole derivatives are integral components of numerous commercial drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, highlighting their therapeutic significance.[6][7] This guide provides a comprehensive overview of the synthesis, reactivity, and practical application of the isoxazole ring system.

Synthesis of the Isoxazole Ring

The construction of the isoxazole core can be achieved through several reliable synthetic strategies. The most prevalent methods involve cycloaddition reactions and condensations with hydroxylamine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed and versatile method for synthesizing isoxazoles.[6][8][9] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization into furoxans.[8][10]

-

From Aldoximes: Oxidation of aldoximes using reagents like chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base generates the transient nitrile oxide, which is immediately trapped by a dipolarophile.[8][11]

-

From Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base such as triethylamine is another common route to the nitrile oxide intermediate.[10]

The regioselectivity of the cycloaddition with unsymmetrical alkynes is a key consideration, often leading to the formation of 3,5-disubstituted isoxazoles.[12][13]

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward method for isoxazole synthesis involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[5][9][14] The reaction proceeds through initial condensation to form an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[14] This method is particularly useful for producing 3,5-disubstituted isoxazoles.

Electrophilic Cyclization

Highly substituted isoxazoles can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[15][16] Treatment of these substrates with electrophiles like iodine monochloride (ICl) or bromine triggers a cyclization cascade, resulting in 4-halo-3,5-disubstituted isoxazoles. These halogenated products serve as valuable handles for further functionalization through cross-coupling reactions.[15][17]

Table 1: Comparison of Selected Isoxazole Synthesis Methods

| Method | Starting Materials | Reagents/Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldoxime, Alkyne | NCS, Et3N | Good to Excellent | [12] |

| 1,3-Dipolar Cycloaddition | Hydroximoyl chloride, 1,3-Dicarbonyl | Base, Water/Methanol | High | [10] |

| Condensation Reaction | 3-(dimethylamino)-1-arylprop-2-en-1-one, NH2OH·HCl | Aqueous media | 85-95% | [14] |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, CH2Cl2 | 60-98% | [15] |

| Ultrasound-Assisted | Aromatic aldehyde, Ethyl acetoacetate, NH2OH·HCl | Vitamin B1, Water, Ultrasound | 92% |[18] |

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits a rich and varied reactivity profile, enabling its functionalization and transformation into other useful chemical entities.

Electrophilic Aromatic Substitution

Due to the electronic influence of the two heteroatoms, the isoxazole ring is a π-excessive system.[2] Electrophilic substitution occurs more readily than in pyridine, with the C4 position being the most nucleophilic and therefore the primary site of reaction.[2][19] Common electrophilic substitution reactions include halogenation, nitration, and chloromethylation.[5]

Caption: Mechanism of electrophilic substitution at the C4 position of isoxazole.

Nucleophilic Aromatic Substitution (SNAr)

Unsubstituted isoxazole is generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, particularly a nitro group at the C3 or C5 position, can activate the ring towards nucleophilic aromatic substitution (SNAr).[7][20] For example, 5-nitroisoxazoles react efficiently with a variety of O-, N-, and S-nucleophiles to displace the nitro group, providing a direct route to polysubstituted isoxazoles.[7]

Table 2: SNAr Reactions of 3-Phenyl-5-nitroisoxazole

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| Morpholine | K2CO3, DMF, 20 °C | 98% | [7] |

| 4-Methylthiophenol | DIPEA, DMF, 20 °C | 96% | [7] |

| Phenol | DIPEA, DMF, 20 °C | 85% | [7] |

| Aniline | DIPEA, DMF, 80 °C | 78% |[7] |

Ring-Opening Reactions

The inherent weakness of the N-O bond is a defining characteristic of isoxazole chemistry, making ring-opening reactions a key transformation.[9][21] This reactivity allows isoxazoles to serve as stable precursors for various acyclic structures, such as β-amino enones and α-fluorocyanoketones.[13][22]

-

Reductive Cleavage: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method to cleave the N-O bond, leading to the formation of β-amino enones.[13] This transformation is synthetically valuable as it unmasks a 1,3-dicarbonyl relationship.[2]

-

Base-Mediated Ring Opening: Strong bases can deprotonate the C3 position, initiating a ring-opening cascade.

-

Photochemical Ring Opening: Under UV irradiation, the isoxazole ring can collapse and rearrange, often forming an oxazole through an azirine intermediate.[9]

-

Ring-Opening Fluorination: Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening reaction to produce α-fluorocyanoketones.[22][23]

Caption: Key ring-opening pathways for the isoxazole scaffold.

Experimental Protocols

Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[18]

This protocol describes a green, vitamin B1-catalyzed, three-component reaction in water.

-

Materials: 2-Methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), vitamin B1 (thiamine hydrochloride, 0.1 mmol), deionized water (10 mL), ethanol (for recrystallization), ultrasonic bath (40 kHz, 300 W).

-

Procedure:

-

In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in 10 mL of deionized water.

-